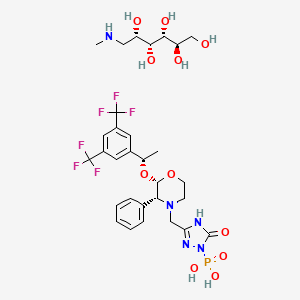![molecular formula C16H17ClN2O3 B13848590 ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group, an amino group, and a chlorophenyl methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-4-[(3-chlorophenyl)methoxy]aniline. This intermediate is then reacted with ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate: Similar structure but with a different position of the chlorine atom.
Ethyl N-[2-amino-4-[(3-bromophenyl)methoxy]phenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-[2-amino-4-[(3-fluorophenyl)methoxy]phenyl]carbamate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C16H17ClN2O3 |
|---|---|
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-7-6-13(9-14(15)18)22-10-11-4-3-5-12(17)8-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZLJVICOAEWIOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


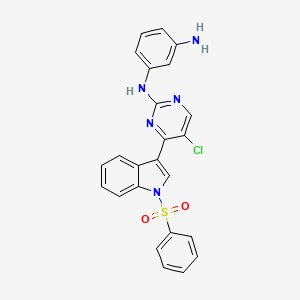
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
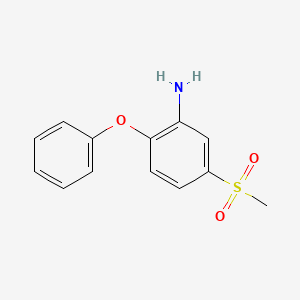


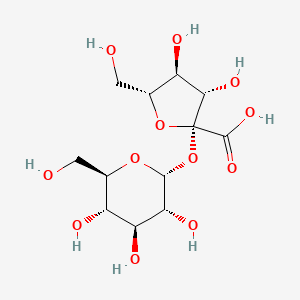

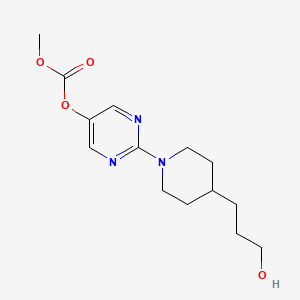

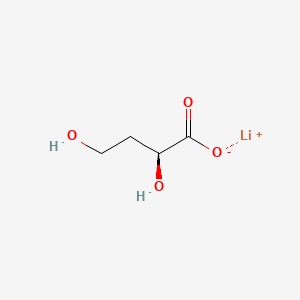
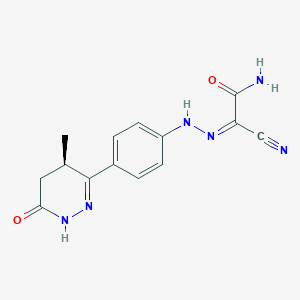
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
